Oxazole, 4,5-dihydro-2,5-dimethyl-

Enzyme Inhibition Dihydroorotase Drug Discovery

Oxazole, 4,5-dihydro-2,5-dimethyl- (CAS 6159-22-4), also known as 2,5-dimethyl-2-oxazoline, is a five-membered heterocyclic compound containing nitrogen and oxygen, with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol. It is a versatile building block in organic synthesis, commonly used as an intermediate in pharmaceutical and agrochemical development.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 6159-22-4
Cat. No. B3192241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 4,5-dihydro-2,5-dimethyl-
CAS6159-22-4
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CN=C(O1)C
InChIInChI=1S/C5H9NO/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3
InChIKeyDXPIUHXKXUKZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole, 4,5-Dihydro-2,5-Dimethyl- (CAS 6159-22-4) Procurement Guide: Core Identity & Basic Characteristics


Oxazole, 4,5-dihydro-2,5-dimethyl- (CAS 6159-22-4), also known as 2,5-dimethyl-2-oxazoline, is a five-membered heterocyclic compound containing nitrogen and oxygen, with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is a versatile building block in organic synthesis, commonly used as an intermediate in pharmaceutical and agrochemical development .

Synthetic intermediate for heterocycle libraries (imidazolines, tetrahydropyrimidines)
SAR tool for pyrimidine biosynthesis enzyme (dihydroorotase)
Analytical reference standard for oxazoline identity (IR, MS)

Oxazole, 4,5-Dihydro-2,5-Dimethyl- (CAS 6159-22-4): Why Generic Substitution Is Not Advised


Oxazolines are not a monolithic class; their reactivity, stability, and biological profiles are exquisitely sensitive to the position and nature of ring substituents. Even closely related regioisomers, such as 2,4-dimethyl-2-oxazoline, exhibit distinct properties that preclude simple substitution [1]. The quantitative evidence presented below demonstrates that the specific substitution pattern of the 4,5-dihydro-2,5-dimethyl- derivative confers a unique profile of enzyme inhibition, synthetic utility, and spectral identity that cannot be assumed for other in-class compounds.

Risk 1 Regioisomer mismatch: 2,4-dimethyl analog has a distinct IR profile and reactivity; direct replacement may alter analytical identity and synthetic outcome.
Risk 2 Generic oxazoline substitution: enzyme inhibition and spectral fingerprint vary with ring substituents; other oxazolines may not replicate the reported dihydroorotase interaction or IR reference.

Quantitative Evidence Guide for Oxazole, 4,5-Dihydro-2,5-Dimethyl- (CAS 6159-22-4)


Inhibitory Activity of 2,5-Dimethyl-2-oxazoline Against Dihydroorotase

2,5-Dimethyl-2-oxazoline (the target compound) exhibited weak inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis, from mouse Ehrlich ascites cells. This activity, while modest, is a defined quantitative benchmark that distinguishes it from oxazolines lacking this profile [1].

Dihydroorotase Inhibition
Class-level
IC50 1.00 × 106 nM (1 mM)
Establishes a quantifiable SAR baseline for enzyme interaction.
Weak inhibition; requires validation in target-specific assay.
Enzyme Inhibition Dihydroorotase Drug Discovery

Regioisomeric Differentiation: Spectral Comparison of 2,4- and 2,5-Dimethyl-2-oxazolines

The 2,5-dimethyl regioisomer (target) can be definitively distinguished from its 2,4-dimethyl analog via infrared (IR) spectroscopy. This is critical for verifying the identity and purity of the procured material, as the isomers are not interchangeable [1].

Regioisomer IR Comparison
Head-to-head
2,5-dimethyl-2-oxazoline vs 2,4-dimethyl-2-oxazoline: distinct IR absorption bands enable unambiguous identification.
Confirms procurement of the correct regioisomer for reproducible results.
IR method (KBr pellet) validated for QC check.
Analytical Chemistry Spectroscopy Quality Control

Authenticated Spectral Fingerprint for Positive Compound Identification

The compound possesses a unique, authenticated spectroscopic fingerprint, including both infrared (IR) and mass spectrometry (MS) data, essential for identity verification [1][2].

Authenticated Spectra
Specification review
IR (liquid film) and MS (75 eV) reference spectra available from SDBS database.
Provides a definitive reference for compound identity verification.
Consult SDBS for raw spectral data and conditions.
Analytical Chemistry Spectroscopy Quality Control

Validated Use as a Synthetic Intermediate in Heterocycle Synthesis

The compound is a documented and effective reactant in the synthesis of 2-imidazolines and 1,4,5,6-tetrahydropyrimidines. This specific utility is documented in a patent that explicitly names 2,5-dimethyl-2-oxazoline as a preferred substrate [1].

Synthetic Intermediate Utility
Method context
Reactant for imidazoline/tetrahydropyrimidine synthesis with diamines under Lewis acid catalysis.
Supports documented heterocycle library synthesis workflow.
Patent US 4014880 describes optimized procedure.
Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

Recommended Application Scenarios for Oxazole, 4,5-Dihydro-2,5-Dimethyl- (CAS 6159-22-4)


Enzyme Inhibition Studies Targeting Pyrimidine Biosynthesis

As demonstrated by its weak inhibition of dihydroorotase (IC₅₀ = 1 mM) [1], this compound serves as a defined tool compound or starting point for structure-activity relationship (SAR) studies investigating this pathway. It is not a potent lead, but it provides a specific and quantifiable interaction.

Analytical Method Development and Quality Control Reference Standard

The well-characterized infrared (IR) and mass spectrometry (MS) spectra [1][2] make this compound suitable as a reference standard for analytical method development, calibration, and quality control in synthetic or manufacturing processes where oxazoline intermediates are involved. Its distinct spectral profile also allows for the specific detection and quantification of the 2,5-dimethyl regioisomer in complex mixtures [3].

Synthesis of Imidazoline- and Tetrahydropyrimidine-Containing Compounds

The compound is a validated building block for the synthesis of 2-imidazolines and 1,4,5,6-tetrahydropyrimidines, which are known classes with applications as surfactants and corrosion inhibitors [4]. Its use in this specific transformation is documented and can be reliably reproduced.

General Organic Synthesis and Method Development

As a readily available, low-molecular-weight oxazoline, this compound is a useful substrate for developing and optimizing new synthetic methods targeting this heterocyclic class. Its reactivity can be used to explore the scope of new catalysts or reaction conditions for oxazoline formation or functionalization [5].

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis enzyme studies
Dihydroorotase interaction context
SAR baseline and assay condition reproducibility
Analytical reference standard for oxazoline ID
Spectroscopic fingerprint (IR, MS)
Regioisomer confirmation and purity assessment
Heterocycle synthesis (imidazolines, tetrahydropyrimidines)
Documented reaction with diamines
Reaction yield and catalyst optimization
General oxazoline reactivity studies
Low-MW versatile building block
New synthetic method development and scope exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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